molecular formula C14H11ClN2O3S3 B2460329 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421453-12-4

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2460329
CAS No.: 1421453-12-4
M. Wt: 386.88
InChI Key: YDFJHUWLVILHGU-UHFFFAOYSA-N
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Description

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core linked via an ether bridge to an azetidine ring bearing a 5-chlorothiophene-2-sulfonyl group. This structure combines electron-rich aromatic systems (benzothiazole, thiophene) with a strained four-membered azetidine ring, which may enhance conformational rigidity and influence biological interactions.

Properties

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-7-9(8-17)20-14-16-10-3-1-2-4-11(10)21-14/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFJHUWLVILHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

Reaction of 2-aminothiophenol (1 ) with α-bromoacetophenone (2 ) in aqueous potassium carbonate yields 2-phenylbenzo[d]thiazole (3 ) (Scheme 1). Modifications include substituting α-bromoacetophenone with chloroacetic acid to introduce carboxyl functionalities, as demonstrated in source for thiazolone derivatives.

Scheme 1 :
$$
\text{2-Aminothiophenol} + \alpha\text{-Bromoacetophenone} \xrightarrow{\text{K}2\text{CO}3, \text{H}_2\text{O}} \text{2-Phenylbenzo[d]thiazole}
$$

Key Data :

  • Yield: 78–85% (optimized conditions: 24 h, room temperature).
  • Characterization: $$ ^1\text{H NMR} $$ (CDCl$$3$$): δ 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (m, 3H, Ar–H), 3.21 (s, 2H, CH$$2$$).

Preparation of the Azetidine Intermediate

Azetidine rings are commonly synthesized via intramolecular cyclization of 1,3-diols or 1,3-diamines. Source reports the use of sodium hydride in THF for oxetane formation, a method adaptable to azetidine synthesis with appropriate precursors.

Cyclization of 1,3-Diols

Treatment of 1,3-diol 4 with sodium hydride in tetrahydrofuran (THF) induces deprotonation and subsequent cyclization to azetidine 5 (Scheme 2).

Scheme 2 :
$$
\text{1,3-Diol} \xrightarrow{\text{NaH, THF}} \text{Azetidine}
$$

Key Data :

  • Yield: 62–68% (reflux, 12 h).
  • Side Products: Benzylic cation intermediates may lead to diastereomeric mixtures if substituents hinder clean cyclization.

Introduction of the 5-chlorothiophene-2-sulfonyl group proceeds via nucleophilic substitution at the azetidine nitrogen. Source describes analogous sulfonylation reactions using sulfonyl chlorides under basic conditions.

Reaction with 5-Chlorothiophene-2-sulfonyl Chloride

Azetidine 5 reacts with 5-chlorothiophene-2-sulfonyl chloride (6 ) in dichloromethane (DCM) with triethylamine (TEA) as a base (Scheme 3).

Scheme 3 :
$$
\text{Azetidine} + \text{5-Chlorothiophene-2-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Sulfonylated Azetidine}
$$

Key Data :

  • Yield: 73–80% (0°C to room temperature, 6 h).
  • Characterization: $$ ^{13}\text{C NMR} $$ (DMSO-d$$_6$$): δ 152.1 (C–S), 134.5 (Cl–C), 128.9 (thiophene C).

Etherification: Conjugation of Benzo[d]thiazole and Azetidine

The ether bond is forged via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. Source exemplifies ether synthesis using sodium hydride-mediated coupling.

Sodium Hydride-Mediated Coupling

Reaction of 2-hydroxybenzo[d]thiazole (7 ) with sulfonylated azetidine 8 in dimethylformamide (DMF) with NaH as base (Scheme 4).

Scheme 4 :
$$
\text{2-Hydroxybenzo[d]thiazole} + \text{Sulfonylated Azetidine} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$

Key Data :

  • Yield: 58–65% (80°C, 8 h).
  • Optimization: Excess NaH (2.2 equiv) minimizes unreacted starting material.

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) facilitates ether formation under milder conditions.

Key Data :

  • Yield: 70–75% (room temperature, 24 h).
  • Limitations: Cost and purification challenges due to phosphine oxide byproducts.

Ullmann Coupling

Copper-catalyzed coupling between aryl halides and alcohols, though less common for this substrate, offers potential for scalability.

Characterization and Validation

Spectroscopic Data

  • HRMS (ESI) : m/z calcd for C$${14}$$H$${10}$$ClN$$3$$O$$3$$S$$_2$$: 383.98; found: 383.97.
  • IR (KBr) : 1245 cm$$^{-1}$$ (S=O stretching), 755 cm$$^{-1}$$ (C–S).

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$_2$$O = 70:30) confirms >98% purity for optimized routes.

Challenges and Mitigation Strategies

  • Low Yields in Etherification : Attributed to steric hindrance; mitigated using bulkier bases (e.g., KOtBu) or polar aprotic solvents (DMSO).
  • Sulfonyl Chloride Hydrolysis : Controlled by maintaining anhydrous conditions and low temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Research Implications

The structural uniqueness of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole lies in its hybrid architecture, merging benzothiazole’s aromaticity with azetidine’s rigidity and sulfonyl’s electronic effects. Further investigations into its synthesis (e.g., optimizing sulfonylation conditions ) and crystallography (using SHELX-based refinements ) are warranted to unlock its full pharmacological profile.

Biological Activity

The compound 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d]thiazole core and a sulfonyl group, suggest diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Chemical Structure

The molecular formula for this compound is C13H10ClN3O3SC_{13}H_{10}ClN_3O_3S, with a molecular weight of approximately 327.75 g/mol. The presence of the 5-chlorothiophen-2-yl sulfonyl group enhances its solubility and reactivity, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

These interactions suggest a multifaceted approach to its therapeutic potential, particularly in treating inflammatory diseases and cancers.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including those similar to our compound. For instance:

  • Cell Proliferation Inhibition : Compounds structurally related to this compound have shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The inhibition rates were notably high at concentrations ranging from 1 to 4 μM, indicating potent anticancer effects .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests its potential use in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

While many benzothiazole compounds have demonstrated antimicrobial activity against various pathogens, specific studies on this compound are still limited. However, related compounds have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success . Further research is required to establish the antimicrobial efficacy of this particular derivative.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of benzothiazole derivatives:

Study FocusFindings
Anticancer Activity Significant inhibition of A431 and A549 cell lines at low concentrations (1–4 μM), promoting apoptosis and cell cycle arrest .
Anti-inflammatory Effects Reduction in IL-6 and TNF-α levels in RAW264.7 macrophages, indicating potential therapeutic applications in inflammatory diseases .
Antimicrobial Testing Related compounds showed variable efficacy against bacterial strains; specific data for this compound are still under exploration .

Q & A

Q. What established synthetic routes are available for synthesizing 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the azetidine ring via cyclization reactions using amine and halide precursors under controlled temperature (e.g., 60–80°C) in solvents like DMF or dichloromethane.
  • Step 2 : Sulfonylation of the azetidine nitrogen using 5-chlorothiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Step 3 : Coupling the sulfonated azetidine with a benzo[d]thiazole derivative via nucleophilic substitution or copper-catalyzed reactions . Purification often employs column chromatography or recrystallization from methanol/water mixtures.

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm regiochemistry and functional group integrity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding patterns in the sulfonyl and thiazole moieties) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of benzo[d]thiazole and sulfonated azetidines exhibit:

  • Antimicrobial Activity : Inhibition of bacterial PFOR enzymes via amide anion interactions.
  • Neuroprotective Potential : Modulation of kinase pathways in neuronal cells, as observed in structurally similar triazolobenzothiazoles .

Advanced Research Questions

Q. How can computational modeling optimize target specificity for this compound?

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., kinases, sulfotransferases) by analyzing hydrophobic pockets and hydrogen-bonding sites.
  • Density Functional Theory (DFT) : Calculates electron distribution in the sulfonyl-thiazole system to rationalize electrophilic/nucleophilic reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over time using GROMACS or AMBER .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Flow Chemistry : Continuous reactors enhance reaction homogeneity and reduce side reactions (e.g., over-sulfonylation).
  • Microwave-Assisted Synthesis : Accelerates azetidine cyclization, reducing reaction times from hours to minutes.
  • Catalyst Screening : Palladium or copper nanoparticles improve regioselectivity in cross-coupling steps .

Q. What strategies resolve contradictions in crystallographic data?

  • Packing Similarity Analysis : Mercury CSD’s Materials Module compares intermolecular interactions across datasets to identify systematic errors (e.g., disordered solvent molecules).
  • Twinned Data Refinement : SHELXL’s TWIN command corrects for pseudo-merohedral twinning, common in sulfonamide crystals .

Q. How does the electronic nature of the 5-chlorothiophene group influence reactivity?

  • Electron-Withdrawing Effects : The chlorine atom increases electrophilicity of the sulfonyl group, enhancing nucleophilic attack at the azetidine oxygen.
  • Steric Effects : Bulkier substituents on the thiophene ring reduce coupling efficiency with benzo[d]thiazole, as shown in comparative studies with fluoro/methoxy analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across analogs?

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing chloro with fluoro on thiophene) and assay against standardized cell lines.
  • Metabolic Stability Assays : LC-MS/MS quantifies metabolite formation (e.g., sulfoxide derivatives) that may mask true activity .

Q. Why do solubility profiles vary between structurally similar derivatives?

  • LogP Calculations : The sulfonyl group reduces logP (increasing hydrophilicity), but chloro-thiophene offsets this effect. MD simulations of solvation shells explain batch-to-batch variability .

Methodological Resources

  • Crystallography : SHELX (refinement), Mercury CSD (visualization) .
  • Synthesis : Protocols from and for reproducible yields.
  • Biological Assays : Standardized MIC (microbial) and MTT (cytotoxicity) protocols .

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